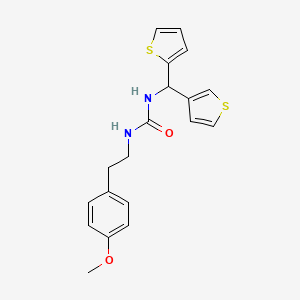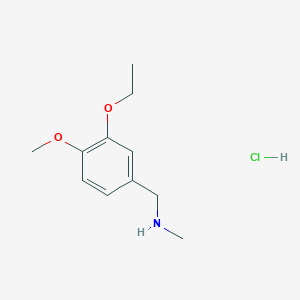![molecular formula C21H18N4O4S B2522451 N-(1-(6-Methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamid CAS No. 1171350-49-4](/img/structure/B2522451.png)
N-(1-(6-Methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Eigenschaften
Entzündungen spielen eine entscheidende Rolle bei verschiedenen Krankheiten, weshalb entzündungshemmende Mittel für therapeutische Interventionen unerlässlich sind. Forscher haben das entzündungshemmende Potenzial unserer Verbindung untersucht. Insbesondere wurden Derivate dieser Verbindung – N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamide und N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamide – synthetisiert und bewertet . Bemerkenswert ist:
Agrochemische Anwendungen
Neuartige β-Naphthol-Derivate, die Benzothiazolylaminogruppen enthalten, wurden synthetisiert und auf ihre pestiziden Eigenschaften hin untersucht. Obwohl diese Forschung nicht direkt mit unserer Verbindung zusammenhängt, unterstreicht sie die breiteren Anwendungen von Benzothiazolderivaten in Agrochemikalien .
Behandlung von rheumatischen Erkrankungen
Die Verbindung hat potenzielle Anwendungen bei der Behandlung von rheumatischen Erkrankungen, einschließlich rheumatoider Arthritis und Osteoarthritis .
Antibakterielle Mittel
Auf der Suche nach neuen Antibiotika haben Forscher eine Reihe von N-(Benzo[d]thiazol-2-yl)-2-(2-(6-chlorchinolin-4-yl)hydrazinyl)acetamid-Derivaten untersucht. Obwohl diese Arbeit nicht identisch mit unserer Verbindung ist, unterstreicht sie die Vielseitigkeit von Benzothiazol-basierten Strukturen in der antibakteriellen Forschung .
Zukünftige Richtungen
Thiazole derivatives have diverse biological activities and have been the focus of many research studies in recent years . They have potential applications in the development of new drugs with lesser side effects. Future research could focus on the design and development of different thiazole derivatives, their biological testing, and the exploration of their potential therapeutic applications .
Wirkmechanismus
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole could potentially influence its action in different environments .
Biochemische Analyse
Biochemical Properties
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins from arachidonic acid . The compound exhibits inhibitory effects on COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory prostaglandins . Additionally, it has been shown to interact with mitochondrial proteins such as Bcl-2 and Bax, influencing the balance between cell survival and apoptosis .
Cellular Effects
The effects of N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide on cellular processes are profound. It induces G2/M cell cycle arrest in cancer cell lines, such as Colo205, by significantly increasing the levels of the tumor suppressor protein p53 . This compound also alters the expression of key mitochondrial proteins, leading to apoptosis through the activation of caspases . Furthermore, it affects cell signaling pathways by modulating the activity of various kinases and transcription factors involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects through multiple mechanisms. It binds to the active sites of COX enzymes, inhibiting their catalytic activity and reducing the synthesis of prostaglandins . The compound also interacts with mitochondrial proteins, disrupting the balance between pro-apoptotic and anti-apoptotic factors, leading to the activation of the intrinsic apoptotic pathway . Additionally, it influences gene expression by modulating the activity of transcription factors such as NF-κB and AP-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide change over time. The compound demonstrates stability under standard storage conditions, but its activity may decrease over prolonged exposure to light and heat . Long-term studies have shown that it maintains its inhibitory effects on COX enzymes and pro-apoptotic activity in cell cultures for extended periods . Degradation products may form over time, potentially altering its biochemical properties .
Dosage Effects in Animal Models
The effects of N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anti-cancer activities without significant toxicity . At higher doses, it may cause adverse effects such as gastrointestinal irritation and hepatotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while exceeding this threshold increases the risk of toxicity .
Metabolic Pathways
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different pharmacological properties . The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and cellular signaling .
Transport and Distribution
The transport and distribution of N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . It is efficiently taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound accumulates in mitochondria, where it exerts its pro-apoptotic effects . Additionally, it may bind to plasma proteins, influencing its bioavailability and distribution in the body .
Subcellular Localization
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is localized to specific subcellular compartments, including the mitochondria and the nucleus . Targeting signals and post-translational modifications direct the compound to these compartments, where it interacts with key biomolecules to exert its effects . In the mitochondria, it disrupts the balance of pro-apoptotic and anti-apoptotic proteins, while in the nucleus, it modulates the activity of transcription factors involved in gene expression .
Eigenschaften
IUPAC Name |
N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-12-9-19(23-20(26)17-11-28-15-5-3-4-6-16(15)29-17)25(24-12)21-22-14-8-7-13(27-2)10-18(14)30-21/h3-10,17H,11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARJVPHYNCQYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2COC3=CC=CC=C3O2)C4=NC5=C(S4)C=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-ethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2522375.png)


![4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide](/img/structure/B2522380.png)
![1-(2-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}methanesulfonamide](/img/structure/B2522382.png)


![4-[4-(diphenylmethyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2522386.png)
![Ethyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2522388.png)


![N-(3-chloro-2-methylphenyl)-2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide](/img/structure/B2522391.png)
